
3,5-Diacetyl-2,6-dimethyloxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diacetyl-2,6-dimethyloxan-4-one is a synthetic compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of pyranone and is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-2,6-dimethyloxan-4-one typically involves aldol-crotonic condensation reactions. For instance, the reaction of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes can be used to synthesize bisazachalcone derivatives, which are subsequently cyclized with hydrazine hydrate in acetic acid . Another method involves the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid .
Industrial Production Methods
The use of efficient and environmentally friendly synthetic methods is a key area of ongoing research.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diacetyl-2,6-dimethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, acetic acid, and various aldehydes . Reaction conditions often involve acidic or basic media to facilitate the desired transformations .
Major Products
The major products formed from these reactions include bisazachalcone derivatives, bishydrazones, and various heterocyclic structures .
Aplicaciones Científicas De Investigación
3,5-Diacetyl-2,6-dimethyloxan-4-one has several scientific research applications:
Chemistry: The compound is used as a synthon for the preparation of various heterocyclic structures.
Biology: It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells.
Medicine: The compound exhibits anti-inflammatory and antibacterial properties, making it a potential candidate for drug development.
Industry: Its stability and ease of synthesis make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,5-Diacetyl-2,6-dimethyloxan-4-one involves the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Additionally, it inhibits the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diacetyl-2,6-dimethylpyridine: A precursor in the synthesis of 3,5-Diacetyl-2,6-dimethyloxan-4-one.
Bisazachalcones: Derivatives formed from the reaction of 3,5-diacetyl-2,6-dimethylpyridine with aldehydes.
Bishydrazones: Formed from the reaction of 3,5-diacetyl-2,6-dimethylpyridine with hydrazides.
Uniqueness
This compound is unique due to its ability to form reactive oxygen species and its wide range of applications in various fields. Its stability, ease of synthesis, and low toxicity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55030-66-5 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3,5-diacetyl-2,6-dimethyloxan-4-one |
InChI |
InChI=1S/C11H16O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h7-10H,1-4H3 |
Clave InChI |
ONUGATOLIKUXKP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C(C(O1)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
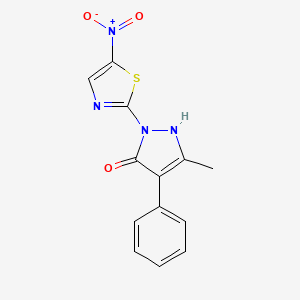
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
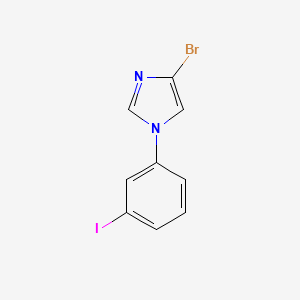
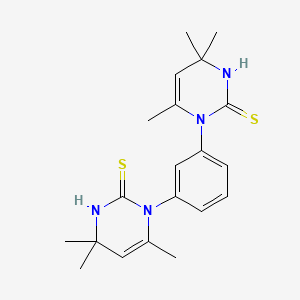
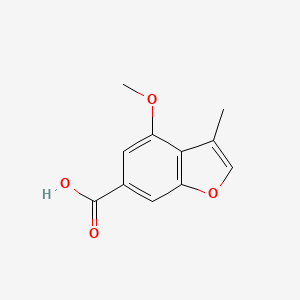

![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
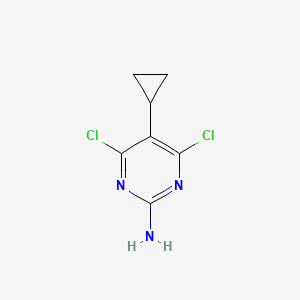
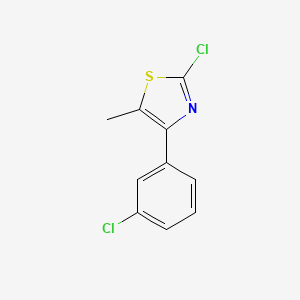
![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)

